Dusquetide
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Overview
Description
Dusquetide is a synthetic peptide that functions as an innate defense regulator. It modulates the innate immune response by targeting the autophagy receptor protein Sequestosome 1 (p62). This compound has shown promise in reducing inflammation and enhancing the clearance of bacterial infections, making it a potential therapeutic agent for various inflammatory and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dusquetide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dusquetide primarily undergoes binding interactions rather than traditional chemical reactions. It forms complexes with target proteins through electrostatic and hydrophobic interactions .
Common Reagents and Conditions:
Reagents: Amino acids, coupling reagents (e.g., HBTU, HATU), deprotecting agents (e.g., TFA), and solvents (e.g., DMF, DCM).
Conditions: Room temperature for coupling reactions, acidic conditions for deprotection and cleavage.
Major Products: The major product of this compound synthesis is the peptide itself, which is then purified to remove any side products or impurities .
Scientific Research Applications
Dusquetide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide-protein interactions and peptide synthesis techniques.
Biology: Investigated for its role in modulating the innate immune response and autophagy pathways.
Industry: Explored for its potential use in developing new anti-inflammatory and anti-infective therapies.
Mechanism of Action
Dusquetide exerts its effects by binding to the ZZ domain of the autophagy receptor protein Sequestosome 1 (p62). This binding modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B. These molecular events result in the modulation of the innate immune response, reducing inflammation and promoting the clearance of bacterial infections .
Comparison with Similar Compounds
SGX942: Another innate defense regulator with similar properties to dusquetide.
IDR-1: A prototype innate defense regulator targeting the same pathways as this compound.
Uniqueness: this compound is unique in its ability to penetrate the cell membrane and specifically target the ZZ domain of p62. This specificity allows for precise modulation of the innate immune response without activating autophagy, distinguishing it from other similar compounds .
Biological Activity
Dusquetide, also known as SGX942, is a synthetic peptide classified as an Innate Defense Regulator (IDR) . It has garnered attention for its potential therapeutic applications, particularly in modulating the innate immune response and reducing inflammation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and preclinical findings.
This compound primarily exerts its effects by interacting with p62 (SQSTM1) , a multifunctional scaffold protein involved in various intracellular signaling pathways. The binding of this compound to p62 stabilizes the p62-RIP1 complex , which plays a critical role in regulating innate immune responses. The following key actions have been identified:
- Inhibition of Autophagy : this compound does not activate autophagy but instead modulates downstream signaling pathways associated with p62.
- Enhancement of p38 MAPK Pathway : Treatment with this compound leads to increased phosphorylation of p38 MAPK, a crucial mediator in inflammatory responses.
- Regulation of C/EBPβ Expression : this compound significantly elevates the expression of CCAAT-enhancer binding protein-β (C/EBPβ), a transcription factor involved in immune response regulation, while leaving NFκB and AP-1 levels unchanged .
Table 1: Summary of this compound's Mechanisms
Mechanism | Effect |
---|---|
Binding to p62 | Stabilizes p62-RIP1 complex |
p38 MAPK Activation | Increases phosphorylation |
C/EBPβ Expression | Enhances expression without affecting NFκB or AP-1 |
Oral Mucositis Treatment
This compound has shown promising results in treating severe oral mucositis (SOM) in patients undergoing chemoradiation therapy (CRT) for head and neck cancers. Key findings from clinical studies include:
- Phase 2 Study Results : A Phase 2 clinical trial demonstrated a 50% reduction in the median duration of SOM (from 18 days in placebo to 9 days with this compound at 1.5 mg/kg) among patients receiving at least 55 Gy irradiation. In high-risk subgroups, this reduction was even more pronounced at 67% .
- Long-term Follow-up : Extended analysis revealed that this compound treatment was well-tolerated and did not increase infection rates or mortality, suggesting a favorable safety profile .
Anti-Tumor Activity
This compound has also been investigated for its anti-tumor properties:
- Preclinical Studies : In xenograft models, this compound demonstrated efficacy in reducing tumor size when used alone or in combination with chemotherapy and radiation .
- Mechanistic Insights : The modulation of p62 by this compound may contribute to its anti-tumor effects, particularly in breast cancer models where p62 is implicated in tumorigenesis .
Table 2: Clinical Trial Outcomes
Study Type | Patient Population | Treatment Dose | Median Duration Reduction | Statistical Significance |
---|---|---|---|---|
Phase 2 | Head and Neck Cancer | 1.5 mg/kg | 50% (18 days to 9 days) | Not statistically significant |
Phase 3 | Severe Oral Mucositis | Variable | 56% (18 days to 8 days) | Not statistically significant |
Preclinical Findings
Preclinical studies have consistently supported the biological activity of this compound across various models:
- Animal Models : this compound reduced the duration and severity of oral mucositis by approximately 50% in mouse and hamster models .
- Infection Clearance : Enhanced clearance of bacterial infections was observed, aligning with its role in modulating the innate immune system .
Case Studies
A notable case study involved patients treated for SOM during CRT. Patients receiving this compound exhibited not only reduced duration of mucositis but also lower rates of non-fungal infections compared to placebo groups. The long-term follow-up indicated sustained benefits beyond initial treatment phases, highlighting the potential for this compound to improve overall patient outcomes during cancer therapies .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJBBVJXXYRPFS-DYKIIFRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N9O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.